3', 6'-Bis(allyloxycarbonylamino)fluoran
Overview
Description
3', 6'-Bis(allyloxycarbonylamino)fluoran is a fluorescent compound with the molecular formula C28H22N2O7 and a molecular weight of 498.5 g/mol. This compound is widely used in research and industry due to its unique fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3', 6'-Bis(allyloxycarbonylamino)fluoran typically involves the reaction of fluorene with allyloxycarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3', 6'-Bis(allyloxycarbonylamino)fluoran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted fluorenes.
Scientific Research Applications
3', 6'-Bis(allyloxycarbonylamino)fluoran is extensively used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: As a fluorescent probe in chemical reactions and spectroscopy.
Biology: For imaging and tracking cellular processes.
Medicine: In diagnostic imaging and drug delivery systems.
Industry: In quality control and material testing.
Mechanism of Action
The mechanism by which 3', 6'-Bis(allyloxycarbonylamino)fluoran exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorescence allows it to bind to target molecules, enabling visualization and tracking of biological processes. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Fluorescein
Rhodamine
BODIPY (Boron-dipyrromethene)
Does this cover everything you were looking for?
Properties
IUPAC Name |
prop-2-enyl N-[3-oxo-6'-(prop-2-enoxycarbonylamino)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O7/c1-3-13-34-26(32)29-17-9-11-21-23(15-17)36-24-16-18(30-27(33)35-14-4-2)10-12-22(24)28(21)20-8-6-5-7-19(20)25(31)37-28/h3-12,15-16H,1-2,13-14H2,(H,29,32)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWNWZUZAUZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)OCC=C)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.